molecular formula C17H15NO2 B13708638 3-Acetyl-6-(benzyloxy)indole

3-Acetyl-6-(benzyloxy)indole

Cat. No.: B13708638
M. Wt: 265.31 g/mol
InChI Key: JSYXSHIAMPUAKV-UHFFFAOYSA-N
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Description

3-Acetyl-6-(benzyloxy)indole is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-(benzyloxy)indole typically involves the Friedel-Crafts acetylation of 6-(benzyloxy)indole. This reaction is carried out using acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-6-(benzyloxy)indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Acetyl-6-(benzyloxy)indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-6-(benzyloxy)indole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-6-(benzyloxy)indole is unique due to the presence of both the acetyl and benzyloxy groups, which confer distinct chemical reactivity and biological activities. This combination makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-(6-phenylmethoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C17H15NO2/c1-12(19)16-10-18-17-9-14(7-8-15(16)17)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3

InChI Key

JSYXSHIAMPUAKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

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